molecular formula C25H34N4O5S B12070103 H-Tyr-D-met(O)-gly-N-ME-phenylethylamide

H-Tyr-D-met(O)-gly-N-ME-phenylethylamide

Cat. No.: B12070103
M. Wt: 502.6 g/mol
InChI Key: WLERTHCRZKXZSG-UHFFFAOYSA-N
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Description

H-Tyr-D-met(O)-gly-N-ME-phenylethylamide is a synthetic peptide compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-D-met(O)-gly-N-ME-phenylethylamide involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. One common method involves the use of solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The reaction conditions typically include the use of coupling reagents like HBTU or DIC, and bases like DIPEA or NMM.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors like yield, purity, and cost. Industrial methods often incorporate automated synthesizers and advanced purification techniques like HPLC to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

H-Tyr-D-met(O)-gly-N-ME-phenylethylamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions at specific functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

H-Tyr-D-met(O)-gly-N-ME-phenylethylamide has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of H-Tyr-D-met(O)-gly-N-ME-phenylethylamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • H-Tyr-D-met(O)-gly-N-ME-phenylalaninol
  • H-Tyr-D-met(O)-gly-tryptamine acetate

Uniqueness

H-Tyr-D-met(O)-gly-N-ME-phenylethylamide is unique due to its specific sequence and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[methyl(2-phenylethyl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O5S/c1-29(14-12-18-6-4-3-5-7-18)23(31)17-27-25(33)22(13-15-35(2)34)28-24(32)21(26)16-19-8-10-20(30)11-9-19/h3-11,21-22,30H,12-17,26H2,1-2H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLERTHCRZKXZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C(=O)CNC(=O)C(CCS(=O)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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